molecular formula C21H19NO4S B8722822 4-(dibenzylsulfamoyl)benzoic Acid CAS No. 102479-27-6

4-(dibenzylsulfamoyl)benzoic Acid

Cat. No. B8722822
M. Wt: 381.4 g/mol
InChI Key: AYAKDXHPTOEADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518303B2

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (7.37 g; 75.6 mmoles) and triethylamine (21.8 ml; 151 mmoles) in methylene chloride (150 ml), another solution of 4-(dibenzylsulfamoyl)benzoyl chloride (25 g) in methylene chloride (150 ml) was slowly added and the resulting mixture stirred at room temperature for 16 hours. The solid was filtered off, the solvent removed under reduced pressure and the residual oil purified by column chromatography with silica gel and n-hexane-ethyl acetate 1:1 as eluent. N,O-dimethylamide of 4-(dibenzylsulfamoyl)benzoic acid (22 g) was obtained, m.p. 75° C.
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
4-(dibenzylsulfamoyl)benzoyl chloride
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN[O:4]C.C(N(CC)CC)C.[CH2:13]([N:20]([CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[S:21]([C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=[O:29])=[CH:26][CH:25]=1)(=[O:23])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[CH2:13]([N:20]([CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[S:21]([C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:4])=[O:29])=[CH:26][CH:25]=1)(=[O:23])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.37 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
21.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
4-(dibenzylsulfamoyl)benzoyl chloride
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)Cl)C=C1)CC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil purified by column chromatography with silica gel and n-hexane-ethyl acetate 1:1 as eluent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.